molecular formula C22H18ClN3O3S B371293 N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide CAS No. 329058-85-7

N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide

Cat. No.: B371293
CAS No.: 329058-85-7
M. Wt: 439.9g/mol
InChI Key: MYOBOSQRQRNXFL-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 5-nitro-2-formylbenzenesulfonyl chloride to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux to achieve optimal yields.

Chemical Reactions Analysis

N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide can be compared to other similar compounds, such as:

    N’-{2-[(4-bromobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N’-{2-[(4-methylbenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide:

Properties

IUPAC Name

N-[(E)-[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylideneamino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c23-19-8-6-17(7-9-19)15-30-21-11-10-20(26(28)29)13-18(21)14-24-25-22(27)12-16-4-2-1-3-5-16/h1-11,13-14H,12,15H2,(H,25,27)/b24-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBOSQRQRNXFL-ZVHZXABRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.